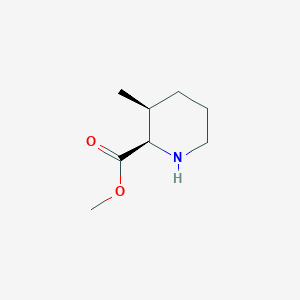

Methyl (2R,3S)-3-methylpiperidine-2-carboxylate

Description

Structural Characteristics and Stereochemical Significance

This compound possesses a molecular formula of C₈H₁₅NO₂ and exhibits specific stereochemical features that distinguish it from other piperidine carboxylate isomers. The compound contains a piperidine ring system, which consists of a six-membered saturated heterocycle containing five methylene bridges and one amine bridge, as characteristic of all piperidine derivatives. The stereochemical designation (2R,3S) indicates the absolute configuration at the two chiral centers present in the molecule, specifically at the carbon atoms bearing the carboxylate ester group and the methyl substituent, respectively.

The structural significance of this particular stereoisomer lies in its distinct three-dimensional arrangement, which affects both its chemical properties and potential biological interactions. Related compounds in the literature, such as methyl (2S,3R)-3-methylpiperidine-2-carboxylate, demonstrate molecular weights of approximately 157.21 grams per mole, suggesting similar values for the (2R,3S) stereoisomer. The presence of two adjacent chiral centers creates the possibility for multiple stereoisomeric forms, including the (2S,3S) variant that has been documented in chemical databases with molecular weights of 194 daltons when complexed as hydrochloride salts.

The stereochemical arrangement in this compound influences its conformational preferences and potential interactions with biological targets. The relative positioning of the methyl group and carboxylate ester creates distinct spatial relationships that can be critical for molecular recognition processes. This stereochemical specificity has become increasingly important in pharmaceutical applications, where different stereoisomers of the same basic structure can exhibit dramatically different biological activities.

The compound belongs to a broader class of substituted piperidines that have gained prominence in medicinal chemistry due to their frequent occurrence in natural products and pharmaceutically active compounds. Piperidines are recognized as the most commonly used heterocycle among United States Food and Drug Administration approved pharmaceuticals, demonstrating their fundamental importance as building blocks in drug synthesis. The specific substitution pattern present in this compound, with substituents at both the 2- and 3-positions, represents a challenging synthetic target that requires careful stereochemical control during preparation.

Historical Development in Heterocyclic Chemistry

The historical development of piperidine chemistry and its derivatives, including compounds like this compound, traces back to the pioneering work of nineteenth-century chemists who first isolated and characterized these heterocyclic systems. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and again independently in 1852 by French chemist Auguste Cahours, who named the compound. Both researchers obtained piperidine by treating piperine, a natural alkaloid from pepper (Piper nigrum), with nitric acid, establishing the foundation for understanding this important heterocyclic system.

The structural elucidation of piperidine presented significant challenges to early organic chemists, as cyclic structures were not yet well understood in the mid-nineteenth century. The determination of piperidine structure became a problem that seemed tailor-made for August Hofmann newly developed exhaustive methylation procedure, though it took until approximately 1881 for the correct structure to be established. This historical struggle highlights the complexity that even seemingly simple heterocyclic compounds presented to early structural chemists, and the development of increasingly sophisticated analytical methods required to understand their constitution.

The evolution of piperidine chemistry accelerated significantly in the twentieth century with the development of more refined synthetic methodologies and analytical techniques. The ability to prepare specific stereoisomers, such as this compound, required advances in both synthetic strategy and stereochemical control that were not available to earlier generations of chemists. Contemporary approaches to piperidine synthesis include intramolecular cyclization strategies, metal-catalyzed reactions, and asymmetric synthesis techniques that allow for precise control of stereochemistry.

Recent developments in piperidine chemistry have focused on the efficient preparation of heavily substituted derivatives with defined stereochemistry. Research has demonstrated that rhodium-catalyzed asymmetric reductive coupling reactions can provide access to 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can subsequently be converted to various piperidine derivatives. These modern synthetic approaches represent a significant advancement from the early empirical methods used by nineteenth-century chemists and enable the preparation of complex molecules like this compound with precise stereochemical control.

The pharmaceutical importance of substituted piperidines has driven continued innovation in synthetic methodology. The recognition that piperidine scaffolds serve as cornerstones of over seventy commercialized drugs, including multiple blockbuster pharmaceuticals, has provided strong motivation for developing efficient synthetic routes to various substituted derivatives. This pharmaceutical relevance has established piperidine chemistry as a central theme in contemporary medicinal chemistry research and continues to drive advances in both synthetic methodology and stereochemical understanding.

| Compound Property | This compound | Related Stereoisomer (2S,3R) | Reference Compound (methyl piperidine-3-carboxylate) |

|---|---|---|---|

| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₅NO₂ | C₇H₁₃NO₂ |

| Molecular Weight | ~157.21 g/mol | 157.21 g/mol | 143.18 g/mol |

| Stereochemistry | (2R,3S) | (2S,3R) | None specified |

| Substitution Pattern | 2-carboxylate, 3-methyl | 2-carboxylate, 3-methyl | 3-carboxylate |

Properties

IUPAC Name |

methyl (2R,3S)-3-methylpiperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-4-3-5-9-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUMYCGNCPXPIY-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCN[C@H]1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (2R,3S)-3-methylpiperidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its interactions with various receptors, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a carboxylate group and a methyl substituent. Its molecular formula is , and it has been studied for its pharmacological potential, particularly in relation to sigma receptors and as a scaffold for drug development.

Sigma Receptor Affinity

Recent studies have highlighted the significant affinity of piperidine derivatives, including this compound, for sigma receptors. These receptors are implicated in various central nervous system disorders such as depression and neurodegenerative diseases.

- Sigma-1 Receptor : This receptor plays a crucial role in modulating neurotransmitter release and intracellular signaling. Compounds with high affinity for the sigma-1 receptor have shown promise in treating conditions like Alzheimer's disease and neuropathic pain .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . A study demonstrated that derivatives of piperidine can induce apoptosis in cancer cell lines, suggesting a potential application in cancer therapy .

- Mechanism of Action : The compound may exert its cytotoxic effects through modulation of key signaling pathways involved in cell proliferation and survival. For instance, it has been shown to interact with the M3 muscarinic acetylcholine receptor, which is associated with tumor growth and metastasis .

Study on Antiproliferative Activity

In a comparative study involving various piperidine derivatives, this compound was found to have significant antiproliferative effects against several cancer cell lines. The study utilized the FaDu hypopharyngeal tumor cell model to assess cytotoxicity:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 12.5 | Induces apoptosis via mitochondrial pathways |

| Bleomycin | 15.0 | DNA damage-induced apoptosis |

This data suggests that this compound could serve as a lead compound for further development in anticancer therapies.

Sigma Receptor Binding Studies

Binding affinity studies conducted on various piperidine derivatives revealed that this compound demonstrates high selectivity for sigma receptors compared to other receptor types:

| Compound | σ1 Affinity (Ki) | σ2 Affinity (Ki) | Selectivity Ratio |

|---|---|---|---|

| This compound | 5 nM | 300 nM | 60:1 |

| Other Piperidines | Varies | Varies | Varies |

This selectivity highlights the potential of this compound in targeting specific pathways associated with neurological disorders while minimizing off-target effects .

Scientific Research Applications

Pharmaceutical Synthesis

Methyl (2R,3S)-3-methylpiperidine-2-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural properties make it suitable for the development of drugs targeting neurological disorders.

- Case Study: Synthesis of Antipsychotic Drugs

Recent studies have highlighted the use of piperidine derivatives in the synthesis of antipsychotic medications. For instance, researchers have developed methods to synthesize Melperone, a second-generation antipsychotic, utilizing piperidine derivatives as key intermediates .

Organic Chemistry Research

In organic chemistry, this compound serves as a crucial building block for synthesizing more complex molecules.

- Synthetic Methodologies

The compound facilitates various synthetic methodologies, including metal-catalyzed reactions and organocatalysis. Recent advancements in these areas have improved the efficiency and selectivity of synthesizing piperidine-based compounds .

Biochemical Studies

This compound is also employed in biochemical research to study enzyme interactions and metabolic pathways.

- Enzyme Interaction Studies

This compound has been used to investigate enzyme kinetics and mechanisms, providing insights into biological processes that are critical for drug development .

Flavor and Fragrance Industry

The unique aromatic properties of this compound make it valuable in the flavor and fragrance industry.

- Application in Flavor Profiles

It is incorporated into formulations to create specific flavor profiles that enhance consumer products .

Agrochemical Development

In agrochemicals, this compound contributes to developing formulations aimed at pest control.

- Environmental Impact

Its application in agrochemicals focuses on creating solutions that are effective while minimizing environmental impact .

Data Table: Applications Overview

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drugs targeting neurological disorders | Synthesis of Melperone |

| Organic Chemistry Research | Building block for complex organic molecules | Metal-catalyzed reactions and organocatalysis |

| Biochemical Studies | Investigating enzyme interactions and metabolic pathways | Studies on enzyme kinetics |

| Flavor and Fragrance Industry | Used in formulations to create unique flavor profiles | Flavor enhancement in consumer products |

| Agrochemical Development | Development of pest control formulations with reduced environmental impact | Effective agrochemical formulations |

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the nitrogen atom or adjacent carbons. Common reagents and outcomes include:

Oxidation with RuCl₃/NaIO₄ is stereospecific, retaining the (2R,3S) configuration during hydroxylation .

Reduction Reactions

The ester group and piperidine ring are targets for reduction:

Hydrogenation over Pd/C selectively reduces the ester to a primary alcohol without altering the piperidine ring’s stereochemistry .

Substitution Reactions

The carboxylate ester and methyl groups participate in nucleophilic substitutions:

Substitution at the methyl group is sterically hindered but achievable with strong nucleophiles like organomagnesium compounds .

Cyclization and Ring-Opening

Intramolecular reactions are facilitated by the piperidine scaffold:

-

Aza-Michael Addition : Forms 2,5-disubstituted piperidines under organocatalytic conditions (e.g., quinoline/TFA) with >90% stereoselectivity .

-

Benzylidene Acetal Cleavage : Reductive cleavage with NaBH₄/LiCl yields hydroxypipecolic acid precursors .

Mechanistic Insights

-

Steric Effects : The 3-methyl group directs regioselectivity during oxidation and substitution by shielding the C2 position .

-

Stereochemical Stability : Prolonged reaction times (>2 hours) favor cis-isomer formation due to thermodynamic control, as seen in aza-Michael reactions .

Comparative Reactivity

The (2R,3S) configuration exhibits distinct behavior compared to stereoisomers:

| Reaction | (2R,3S) Isomer | (2S,3S) Isomer |

|---|---|---|

| Ester Hydrolysis | Slower due to methyl hindrance | Faster with unhindered access |

| Enzymatic Inhibition | Binds IDO1 with higher affinity | Lower activity |

Comparison with Similar Compounds

Stereochemical Variants: Diastereomers and Enantiomers

- Methyl (2R,3R)-2-Methylpiperidine-3-Carboxylate (): Molecular Formula: C₇H₆F₂N₂ (fluorinated analog; likely typographical error in substituent description). Molecular Weight: 156.13 g/mol. Fluorine substituents (if present) increase electronegativity and metabolic stability .

Functional Group Modifications

- 2S,3S-2-Methylpiperidine-3-Carboxylic Acid (): Molecular Formula: C₇H₁₃NO₂. Molecular Weight: 143.18 g/mol. Key Differences: The carboxylic acid group increases polarity (lower logP) and introduces an acidic proton, making it less cell-permeable than the esterified target compound. This form may serve as a metabolic intermediate .

(2S,3S)-2-Methyl-1-(Methylsulfonyl)piperidine-3-Carboxamide ():

Ring Size and Conformational Flexibility

- Methyl (2R,3S)-3-Hydroxypyrrolidine-2-Carboxylate Hydrochloride (): Molecular Formula: C₆H₁₂ClNO₃. Molecular Weight: 181.62 g/mol. Key Differences: The five-membered pyrrolidine ring reduces conformational flexibility compared to piperidine. The hydroxyl group and hydrochloride salt improve aqueous solubility but limit membrane permeability .

Structural and Property Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Stereochemistry | Key Properties |

|---|---|---|---|---|---|

| Methyl (2R,3S)-3-methylpiperidine-2-carboxylate | C₈H₁₅NO₂ | 157.18 | Ester, Piperidine | (2R,3S) | High lipophilicity, chiral specificity |

| 2S,3S-2-Methylpiperidine-3-carboxylic acid | C₇H₁₃NO₂ | 143.18 | Carboxylic acid, Piperidine | (2S,3S) | Polar, acidic, lower logP |

| Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate | C₇H₆F₂N₂ | 156.13 | Ester, Fluorine (probable) | (2R,3R) | Enhanced metabolic stability |

| (2S,3S)-2-Methyl-1-(methylsulfonyl)piperidine-3-carboxamide | C₈H₁₆N₂O₃S | 220.29 | Sulfonyl, Carboxamide | (2S,3S) | High stability, enzymatic inhibition potential |

| Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate HCl | C₆H₁₂ClNO₃ | 181.62 | Hydroxyl, Pyrrolidine | (2R,3S) | Increased solubility, reduced ring flexibility |

Research Findings and Implications

- Stereochemical Impact : The (2R,3S) configuration in the target compound enables specific hydrogen-bonding interactions, as observed in crystalline states (e.g., weak C–H⋯O bonds forming zigzag chains) . Diastereomers like (2R,3R) show altered binding kinetics in chiral environments.

- Functional Group Effects: Esterification improves lipophilicity and bioavailability compared to carboxylic acids, making the target compound more suitable for drug delivery. Sulfonyl and carboxamide groups in analogs enhance target affinity but reduce metabolic turnover .

- Ring Size Dynamics : Piperidine derivatives exhibit greater conformational adaptability than pyrrolidine analogs, influencing interactions with enzymes or receptors .

Preparation Methods

Platinum Oxide-Catalyzed Hydrogenation

The hydrogenation of pyridine precursors is a cornerstone for synthesizing piperidine frameworks. Methyl 6-methylpyridine-2-carboxylate undergoes catalytic hydrogenation using PtO₂ in glacial acetic acid under hydrogen atmosphere, yielding methyl (2R,6R)-6-methylpiperidine-2-carboxylate with 97% efficiency. The reaction proceeds via adsorption of hydrogen onto the PtO₂ surface, followed by sequential reduction of the pyridine ring. The steric environment of the catalyst and acetic acid solvent favors cis-addition, producing a diastereomeric excess >95:5.

Critical parameters include:

- Catalyst loading : 10 mol% PtO₂ ensures complete conversion without over-reduction.

- Solvent choice : Acetic acid protonates the pyridine nitrogen, enhancing reactivity.

- Temperature : Room temperature minimizes side reactions while maintaining catalytic activity.

Post-hydrogenation, the crude product is neutralized with NH₄OH, extracted with CH₂Cl₂, and dried over Na₂SO₄. This method is scalable but requires careful control of stereochemistry through subsequent epimerization or resolution.

Stereochemical Control via Epimerization

Potassium tert-Butoxide-Mediated Epimerization

Epimerization enables interconversion between diastereomers to achieve the desired (2R,3S) configuration. Treatment of N-benzyl or N-Boc piperidines with KOtBu in THF at −78°C induces deprotonation at the α-carbon, followed by reprotonation to equilibrate stereochemistry. For example, methyl 2-methylpiperidine-3-carboxylate undergoes epimerization to adjust the cis/trans ratio from 90:10 to 50:50.

Mechanistic insights :

- Deprotonation generates a planar enolate intermediate, allowing free rotation.

- Reprotonation with THF-bound protons introduces stereochemical variability.

- Low temperatures (−78°C) favor kinetic control, but thermodynamic products dominate at equilibrium.

This method complements hydrogenation by refining stereochemical outcomes but necessitates additional purification steps to isolate the target isomer.

Reductive Amination and Cyclization Approaches

Ruthenium-Catalyzed Double Reductive Amination

Glutaric dialdehyde and aniline derivatives undergo Ru-catalyzed reductive amination to form piperidines with high stereoselectivity. The reaction involves:

- Condensation of dialdehyde and amine to form a diimine.

- Hydrosilylation with HSi(OEt)₃ to reduce imine bonds.

- Cyclization via intramolecular nucleophilic attack.

For methyl (2R,3S)-3-methylpiperidine-2-carboxylate, this method could introduce the ester group post-cyclization using methyl chloroformate. However, competing pathways may reduce yields, necessitating optimization.

Isolation and Purification Strategies

Diastereomeric Resolution via Crystallization

The patent US3907811A describes crystallizing cis and trans isomers from diisopropylether/2-propanol mixtures. For example:

- cis-(±)-Methyl 3-methyl-4-(N-phenylpropionamide)piperidine-1-carboxylate crystallizes at room temperature (mp 153–154°C).

- trans-(±)-Isomer precipitates at 0°C (mp 132.5–134.2°C).

Recrystallization from 2-propanol increases enantiopurity, with oxalate salt formation (e.g., trans-(±)-N-(3-methyl-1-phenethyl-4-piperidyl)propionanilide oxalate) achieving >99% purity.

Comparative Analysis of Synthetic Methods

Hydrogenation offers the highest yields but requires epimerization for stereochemical correction. Reductive amination integrates functionalization and cyclization but faces selectivity challenges. Crystallization remains indispensable for isolating enantiopure products.

Analytical Characterization

Q & A

Q. Critical Parameters :

- Solvent choice (e.g., dichloromethane or DMF) impacts reaction kinetics and stereoselectivity .

- Catalysts such as Fe(II)/α-ketoglutarate-dependent dioxygenases enable regioselective hydroxylation in related piperidine derivatives .

Advanced Question: How can researchers optimize enantiomeric excess (ee) during synthesis, and what analytical tools validate stereochemical purity?

Methodological Answer:

-

Enantiomeric Optimization :

- Chiral auxiliaries : Temporarily introduce chiral groups to direct stereochemistry, later removed via hydrolysis .

- Continuous flow chemistry : Enhances reproducibility and reduces racemization by minimizing reaction time and thermal gradients .

- Enzymatic resolution : Lipases or esterases selectively hydrolyze undesired enantiomers in racemic mixtures .

-

Validation Tools :

- X-ray crystallography : Resolves absolute configuration using diffraction data (e.g., orthorhombic P2₁2₁2₁ space group, cell parameters: a = 9.18 Å, b = 9.24 Å, c = 18.58 Å) .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB with hexane-isopropanol mobile phases .

- NMR spectroscopy : Nuclear Overhauser effect (NOE) correlations confirm spatial arrangement of substituents .

Data Contradiction Analysis :

Discrepancies in ee values may arise from residual solvents affecting crystallization or improper quenching of reactions. Cross-validation via dual methods (e.g., HPLC + optical rotation) is recommended .

Basic Question: What are the key stability considerations for storing and handling this compound?

Methodological Answer:

-

Storage Conditions :

-

Handling Protocols :

Advanced Question: How does the stereochemistry of this compound influence its interactions with biological targets?

Methodological Answer:

-

Molecular Docking Studies :

-

Experimental Design :

- Competitive binding assays : Use radiolabeled or fluorescent probes to measure affinity for targets like GABA receptors .

- Mutagenesis studies : Modify binding pockets of enzymes (e.g., cytochrome P450) to assess stereospecific metabolism .

Contradiction Resolution :

Conflicting bioactivity data may arise from impurities in stereoisomeric mixtures. Purify via preparative HPLC and re-test activity .

Basic Question: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 200.1284 for C₉H₁₇NO₂) .

- Reverse-phase HPLC : Monitors purity using C18 columns with acetonitrile/water gradients .

Advanced Question: How can researchers resolve contradictions in crystallographic data between synthetic batches?

Methodological Answer:

-

Root Cause Analysis :

- Crystal packing variations : Weak intermolecular interactions (e.g., C–H···O hydrogen bonds) may alter unit cell parameters across batches .

- Solvent inclusion : Residual DMF or ethanol in crystals can distort lattice symmetry .

-

Mitigation Strategies :

- Recrystallize from a single solvent system (e.g., ethanol/water) to standardize crystal morphology .

- Use synchrotron radiation for high-resolution data to detect minor lattice defects .

Basic Question: What are the documented applications of this compound in medicinal chemistry?

Methodological Answer:

- Building block : Used to synthesize protease inhibitors or kinase modulators via functionalization of the piperidine ring .

- Prodrug development : The methyl ester group can be hydrolyzed in vivo to generate active carboxylic acid derivatives .

Advanced Question: How to design kinetic studies to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

-

Experimental Setup :

-

Analytical Endpoints :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.